REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]([Cl:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].CSC>C1COCC1>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:7][C:8]([F:12])=[C:9]([Cl:11])[N:10]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.35 mL
|
Type
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reactant
|
Smiles
|
CSC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added neat BH3
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Type
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TEMPERATURE
|
Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 3 hours
|
Duration
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3 h
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Type
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CUSTOM
|
Details
|
quenched by the dropwise addition of water (4 mL)
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The crude alcohol was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with 1N NaOH, 1N HCl, saturated aqueous NaHCO3 solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C=C1CO)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.93 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |